Cas no 1850694-52-8 (1-Ethyl-1h-imidazole-5-sulfonamide)

1-Ethyl-1h-imidazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-1991164
- 1-ethyl-1h-imidazole-5-sulfonamide
- 1850694-52-8
- 1-Ethyl-1h-imidazole-5-sulfonamide
-
- インチ: 1S/C5H9N3O2S/c1-2-8-4-7-3-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
- InChIKey: BAGCVWNUMUPXHD-UHFFFAOYSA-N
- SMILES: S(C1=CN=CN1CC)(N)(=O)=O
計算された属性
- 精确分子量: 175.04154771g/mol
- 同位素质量: 175.04154771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 86.4Ų
1-Ethyl-1h-imidazole-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991164-1.0g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 1g |
$1572.0 | 2023-05-31 | ||
Enamine | EN300-1991164-0.05g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1991164-0.1g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1991164-0.5g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1991164-2.5g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1991164-10g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1991164-5g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1991164-1g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1991164-0.25g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1991164-5.0g |
1-ethyl-1H-imidazole-5-sulfonamide |
1850694-52-8 | 5g |
$4557.0 | 2023-05-31 |
1-Ethyl-1h-imidazole-5-sulfonamide 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
1-Ethyl-1h-imidazole-5-sulfonamideに関する追加情報
Comprehensive Overview of 1-Ethyl-1H-imidazole-5-sulfonamide (CAS No. 1850694-52-8): Properties, Applications, and Industry Insights
1-Ethyl-1H-imidazole-5-sulfonamide (CAS No. 1850694-52-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a derivative of imidazole, this sulfonamide-class compound features an ethyl group at the 1-position and a sulfonamide moiety at the 5-position, offering distinct reactivity profiles. Recent studies highlight its potential as a bioactive scaffold for drug discovery, particularly in targeting enzymes like carbonic anhydrase, which aligns with current trends in precision medicine and small-molecule therapeutics.
The compound's physicochemical properties—including moderate water solubility (enhanced by the polar sulfonamide group) and a melting point range of 210-215°C—make it suitable for formulation development. Researchers are exploring its structure-activity relationships (SAR) to optimize pharmacokinetic parameters, addressing frequent search queries like "imidazole sulfonamide solubility" and "heterocyclic compound stability." Notably, its hydrogen-bonding capacity enables interactions with biological targets, a feature increasingly valued in fragment-based drug design (FBDD) approaches.
In the context of green chemistry advancements, synthetic routes for 1-Ethyl-1H-imidazole-5-sulfonamide now emphasize atom-economical methods. A 2023 study demonstrated a 72% yield improvement using microwave-assisted synthesis—a response to industry searches for "sustainable sulfonamide production." Analytical characterization typically involves LC-MS (showing [M+H]+ peak at m/z 190.04) and NMR spectroscopy (δ 1.42 ppm for ethyl CH3), data frequently requested in chemical patent applications.
Emerging applications include its use as a ligand precursor in catalytic systems, particularly for cross-coupling reactions relevant to OLED material synthesis. This connects to trending topics like "electronic materials chemistry" and "imidazole-based functional materials." Storage recommendations (2-8°C under inert atmosphere) reflect standard practices for nitrogen-containing heterocycles, a point often queried in chemical handling forums.
Regulatory status remains favorable with no restricted substance classifications, though proper laboratory safety protocols should always be followed. The compound's chromatographic purity (>98% by HPLC) meets stringent requirements for preclinical studies, addressing common quality concerns in pharmaceutical intermediates procurement. Recent patent analyses show growing IP activity around structural analogs, particularly for kinase inhibition applications—a hot topic in oncological research.
Future directions may explore its computational chemistry parameters (e.g., LogP ~0.9 predicted) for AI-driven drug discovery, a rapidly evolving field. Suppliers typically provide certificates of analysis including residual solvent screening, responding to industry demands for QC documentation transparency. As research continues, this compound exemplifies how tailored heterocycles bridge traditional medicinal chemistry with modern materials science innovations.
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